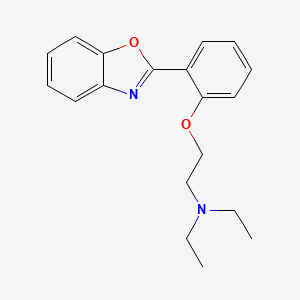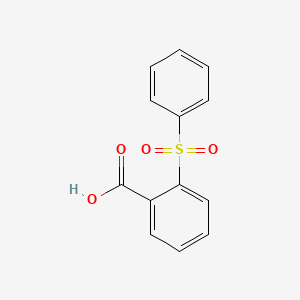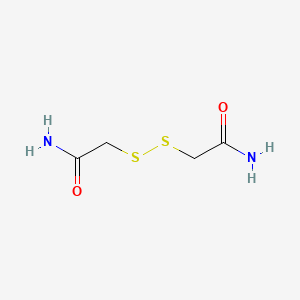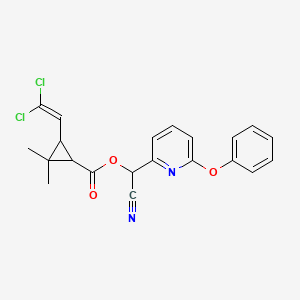
1-(2-Methylphenyl)-Piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)-Piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-methylphenyl group attached to the nitrogen atom of the piperidine ring gives this compound its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)-Piperidine can be synthesized through several methods. One common approach involves the reductive amination of 2-methylphenylamine with piperidine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Another method involves the cyclization of N-(2-methylphenyl)ethylenediamine using a dehydrating agent such as phosphorus oxychloride. This reaction forms the piperidine ring through intramolecular cyclization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylphenyl)-Piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: N-substituted piperidine derivatives
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)-Piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)-Piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties . Additionally, the compound’s structure allows it to participate in various chemical reactions, further contributing to its biological activity .
Comparación Con Compuestos Similares
1-(2-Methylphenyl)-Piperidine can be compared with other piperidine derivatives, such as:
N-Phenylpiperidine: Lacks the methyl group on the phenyl ring, which may result in different biological activities and chemical reactivity.
N-(2-Chlorophenyl)piperidine: Contains a chlorine atom instead of a methyl group, which can significantly alter its pharmacological properties and chemical behavior.
N-(2-Methoxyphenyl)piperidine: The presence of a methoxy group can influence the compound’s solubility and reactivity compared to the methyl group.
This compound’s unique structure, with the 2-methylphenyl group, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties .
Propiedades
Número CAS |
7250-70-6 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H17N/c1-11-7-3-4-8-12(11)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Clave InChI |
OGLZSMPGMUDNKR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCCC2 |
SMILES canónico |
CC1=CC=CC=C1N2CCCCC2 |
| 7250-70-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















